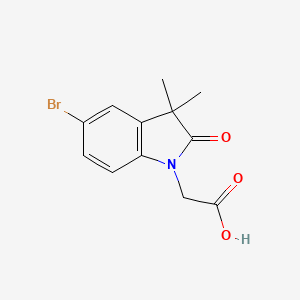

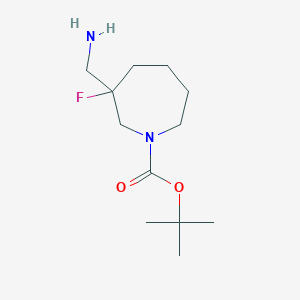

tert-Butyl 3-(aminomethyl)-3-fluoroazepane-1-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “tert-Butyl 3-(aminomethyl)-3-fluoroazepane-1-carboxylate” likely belongs to the class of organic compounds known as tertiary amines . Tertiary amines are organic compounds in which nitrogen atom has three organic substituents. The “tert-Butyl” part refers to a functional group with the formula -C(CH3)3, consisting of a carbon atom bound to three methyl groups and to the rest of the molecule .

Synthesis Analysis

While specific synthesis methods for “this compound” are not available, tert-butyl amines can generally be synthesized from commercially available materials . For instance, tert-butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate has been synthesized starting from commercially available 4-bromo-1H-indole .Aplicaciones Científicas De Investigación

Synthesis and Characterization

Tert-butyl 3-(aminomethyl)-3-fluoroazepane-1-carboxylate is a compound of interest in the field of synthetic chemistry, particularly in the synthesis of complex molecules. A practical example of its utility can be seen in the synthesis of (S)-tert-butyl 3-methyl-1,4-diazepane-1-carboxylate, a key intermediate for Rho–kinase inhibitors, where the synthesis approach involves intramolecular cyclization techniques demonstrating the compound's relevance in creating structurally complex and biologically significant molecules (Gomi et al., 2012).

Molecular Structure Analysis

The compound has also been involved in studies focused on molecular structure elucidation through methods like X-ray diffraction, providing insights into the molecular geometry, intermolecular interactions, and overall crystal structure, which are crucial for understanding its reactivity and potential applications in material science and drug design (Sanjeevarayappa et al., 2015).

Applications in Organic Synthesis

Another aspect of its application includes its role in organic synthesis, particularly in the formation of cyclic amino acid esters, which are significant in the development of pharmaceuticals and biologically active molecules. The compound's ability to undergo intramolecular reactions to form complex cyclic structures highlights its versatility and importance in synthetic organic chemistry (Moriguchi et al., 2014).

Fluorous Synthesis

This compound derivatives have also been explored as novel protecting groups in fluorous synthesis, where their fluorous nature allows for easy separation of products, demonstrating the compound's utility in facilitating cleaner, more efficient synthetic methodologies (Pardo et al., 2001).

Chiral Separation

The compound has been utilized in chiral separation techniques, such as supercritical fluid chromatography, to isolate enantiomerically pure compounds, which is vital in the pharmaceutical industry where the activity of a drug can be highly dependent on its chirality (Carry et al., 2013).

Propiedades

IUPAC Name |

tert-butyl 3-(aminomethyl)-3-fluoroazepane-1-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H23FN2O2/c1-11(2,3)17-10(16)15-7-5-4-6-12(13,8-14)9-15/h4-9,14H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBCDJBJDFDHWKQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCCC(C1)(CN)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H23FN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-Bromopyrazolo[1,5-a]pyridin-2-ol](/img/structure/B1380730.png)